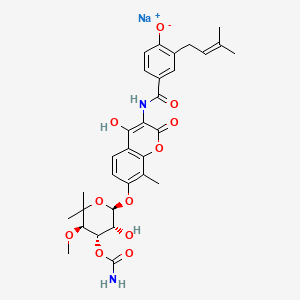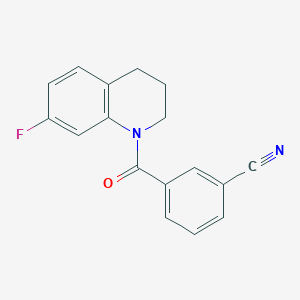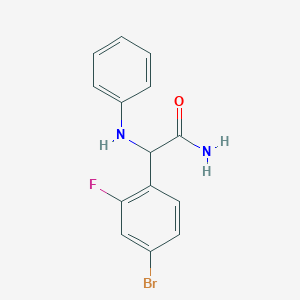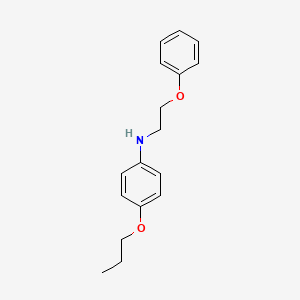
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone, also known as DPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPE is a quinoline derivative that has a unique chemical structure, which makes it an attractive compound for biomedical and pharmacological studies.
Wirkmechanismus
The exact mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone is not fully understood, but it is believed to act through multiple pathways. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has been shown to inhibit the activity of various enzymes, including protein kinases and topoisomerases, which are involved in cell growth and proliferation. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the expression of genes involved in cell cycle regulation. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has also been shown to have neuroprotective effects, including the ability to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has several advantages for lab experiments, including its unique chemical structure, which makes it an attractive compound for biomedical and pharmacological studies. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research. However, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to further elucidate its mechanism of action and explore its potential as a modulator of gene expression. Additionally, research could focus on developing new methods for synthesizing and purifying 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone, which could improve its utility as a research compound.
Synthesemethoden
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an indole or tryptophan derivative with an aldehyde or ketone. Another method involves the reduction of a quinoline derivative with sodium borohydride. The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone requires expertise in organic chemistry and careful purification to obtain high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone has also been investigated for its potential use as a therapeutic agent for cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15(16-8-3-2-4-9-16)20-14-19(22)21-13-7-11-17-10-5-6-12-18(17)21/h2-6,8-10,12,15,20H,7,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNKDGJCJYOMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-phenylethylamino)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![3-cyclopentylsulfonyl-N-[4-(1,3-thiazol-2-yl)phenyl]propanamide](/img/structure/B7559099.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)

![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)


![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)

![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)

![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)